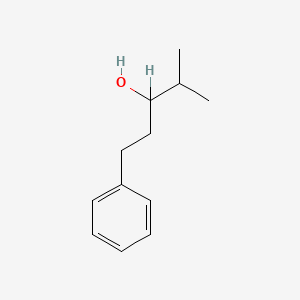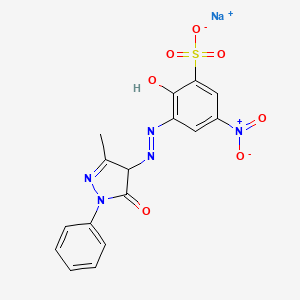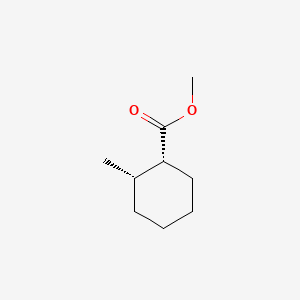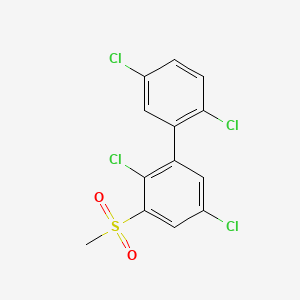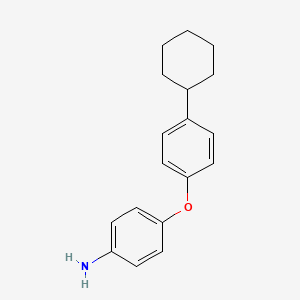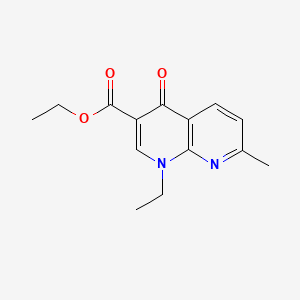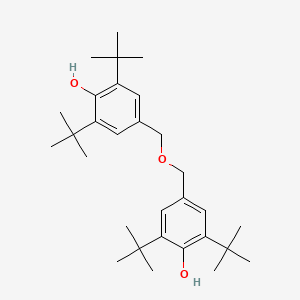
3,5-ジ-tert-ブチル-4-ヒドロキシベンジルエーテル
説明
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is employed as an OLED material and is also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Molecular Structure Analysis
The molecular formula of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is C30H46O3 . The molecular weight is 454.6844 . The IUPAC name is 2,6-di tert -butyl-4- [ (3,5-di tert -butyl-4-hydroxyphenyl)methoxymethyl]phenol .科学的研究の応用
医薬品二次標準物質
3,5-ジ-tert-ブチル-4-ヒドロキシベンジルエーテルは医薬品二次標準物質として使用されます . これは、認証された参照物質であり、医薬品の放出試験、定量および定性分析のための医薬品開発方法、食品および飲料の品質管理試験、その他の校正要件など、さまざまな分析用途に使用できます .
新規ホスホンアミデートの合成
この化合物は、立体的に阻害されたフェノールおよびN-ヘテロ環状フラグメントを含む新規ホスホンアミデートの合成に使用されます . 合成は、O-アルキル-3,5-ジ-tert-ブチル-4-ヒドロキシベンジルクロロホスホネートと脂肪族アミンとの反応に基づいています .
抗腫瘍薬の創製
立体的に阻害されたフェノールは、脂質過酸化の過程を遅らせ、体の酸化ストレスを軽減し、また、非常に反応性の高いDNAアルキル化キノンメチドを形成できることが知られているフェノール系抗酸化剤のクラスを表しています . これは、標的化された作用の抗腫瘍薬の創製において有望な薬剤となります .
改善された抗ウイルス薬の開発
ホスホルまたはホスホンアミデートフラグメントの包含は、効率性、選択性、および透過性のバランスが優れたアニオン性リン酸またはホスホネート含有薬剤を産生するためのプロドラッグ戦略です . このアプローチは、改善された抗ウイルス薬の開発に使用されました .
生分解性ポリアゾメチンハイドロゲルの合成
3,5-ジ-tert-ブチル-4-ヒドロキシベンジルエーテルは、メラミンと反応させて酸化重合反応によって生分解性ポリアゾメチンハイドロゲルを合成するための出発物質として使用できます .
抗ストレス剤の合成
3,5-ジ-tert-ブチル-4-ヒドロキシベンジルエーテルは、抗ストレス剤の合成に使用されました . これは、医薬品中間体として使用されます .
作用機序
Target of Action
It’s structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is known to be a metabolite of butylated hydroxytoluene
Mode of Action
A related compound, 3,5-di-tert-butyl-4-hydroxybenzyl acetate, undergoes solvolysis in alcohol solutions, forming an intermediate 2,6-di-tert-butyl-4-methylene-1-benzoquinone . This intermediate further reacts with a molecule of the alcohol . The exact interaction of 3,5-di-tert-Butyl-4-hydroxybenzyl ether with its targets and the resulting changes are subjects of ongoing research.
Action Environment
It is known that the compound is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
生化学分析
Biochemical Properties
3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can bind to proteins, protecting them from oxidative modifications and maintaining their functional integrity .
Cellular Effects
3,5-di-tert-Butyl-4-hydroxybenzyl ether exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and oxidative stress responses. Furthermore, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can enhance cellular metabolism by promoting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3,5-di-tert-Butyl-4-hydroxybenzyl ether involves its ability to scavenge free radicals and inhibit oxidative reactions. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing lipid peroxidation and DNA damage. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can inhibit the activity of pro-oxidant enzymes such as NADPH oxidase, reducing the production of reactive oxygen species. These interactions at the molecular level contribute to the compound’s overall antioxidant effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-di-tert-Butyl-4-hydroxybenzyl ether can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 3,5-di-tert-Butyl-4-hydroxybenzyl ether can maintain its antioxidant activity for extended periods, although its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 3,5-di-tert-Butyl-4-hydroxybenzyl ether vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and improving overall health. At high doses, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 3,5-di-tert-Butyl-4-hydroxybenzyl ether is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, 3,5-di-tert-Butyl-4-hydroxybenzyl ether can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its antioxidant effects. Understanding the transport and distribution of 3,5-di-tert-Butyl-4-hydroxybenzyl ether is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 3,5-di-tert-Butyl-4-hydroxybenzyl ether plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its antioxidant effects. Post-translational modifications and targeting signals may direct 3,5-di-tert-Butyl-4-hydroxybenzyl ether to these compartments, enhancing its efficacy in protecting cells from oxidative damage .
特性
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methoxymethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCZIOQRLAPHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064505 | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6922-60-7 | |
| Record name | Bis(3,5-di-tert-butyl-4-hydroxybenzyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6922-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ionox 201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006922607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-[oxybis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S04S1T5AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



